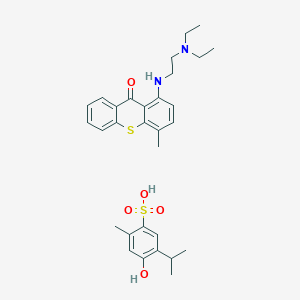

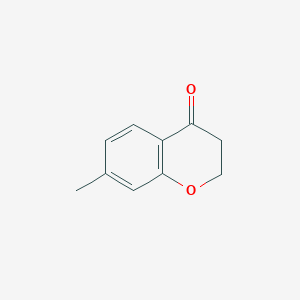

7-Methylchroman-4-on

Übersicht

Beschreibung

7-Methylchroman-4-one is a derivative of the chroman-4-one family, which is a privileged structure in heterocyclic chemistry and drug discovery. Chroman-4-ones serve as important intermediates and building blocks in organic synthesis and drug design. The structural diversity within this family has led to the categorization of various derivatives, including benzylidene-4-chromanones, flavanones, isoflavanones, spirochromanones, and C-4 modified chroman-4-ones such as hydrazones and oxime derivatives. These compounds have been recognized for their significant biological activities .

Synthesis Analysis

The synthesis of chroman-4-one derivatives has been extensively studied. For instance, a new isochroman-4-one derivative was synthesized from the water-soluble fraction of Musa sapientum L., and its structure was confirmed through spectroscopic evidence . Another study reported the synthesis of 3-cyano-3-methyl-7-methoxychroman-4-one, along with an "abnormal" product during isomerization and alkylation processes . Additionally, the first synthesis of 7,8-dihydroxy-5-hydroxymethyl-2-phenyl-chroman-4-one, the aglycon part of actinoflavoside, was achieved through regioselective oxidation . These studies highlight the diverse synthetic approaches that can be employed to obtain various chroman-4-one derivatives.

Molecular Structure Analysis

The molecular structure of chroman-4-one derivatives has been elucidated using various spectroscopic techniques. For example, the structure of a new isochroman-4-one derivative was determined by spectroscopic methods . In another study, density functional theory (DFT) calculations were used to investigate the optimized geometry, intermolecular hydrogen bonding, and vibrational wavenumbers of 7-amino-2-methylchromone, a related compound. The calculated molecular geometry parameters and vibrational frequencies for both monomer and dimer forms were compared with experimental data, showing strong correlation .

Chemical Reactions Analysis

Chroman-4-one derivatives undergo a variety of chemical reactions. The synthesis of these compounds often involves isomerization, alkylation, and oxidation reactions. For instance, an abnormal product was obtained during the isomerization of a chroman-4-one derivative, which was then characterized . The regioselective oxidation of a methyl group in a chroman-4-one derivative to synthesize the aglycon of actinoflavoside also exemplifies the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chroman-4-one derivatives are closely related to their molecular structure. The vibrational spectroscopic measurements and DFT computations provide insights into the physical properties such as intermolecular hydrogen bonding and hyperpolarizability of these compounds . The NMR spectra and chemical shifts calculated using the GIAO method further contribute to understanding the chemical properties of chroman-4-one derivatives . These properties are essential for the development of these compounds as potential pharmaceutical agents.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

7-Methylchroman-4-on ist eine wichtige Struktur in der medizinischen Chemie . Es dient als Baustein für die Isolierung, Entwicklung und Synthese neuer Leitverbindungen . Es zeigt signifikante Unterschiede in der biologischen Aktivität aufgrund des Fehlens einer Doppelbindung zwischen C-2 und C-3 .

Pharmakologische Aktivitäten

This compound zeigt eine breite Palette pharmakologischer Aktivitäten . Dazu gehören Antikrebs-, Antidiabetika-, Antioxidans-, antimikrobielle-, Antimykotika-, antivirale-, Antileishmanien-, Insektizid-, Spasmolytika-, Analgetika-, entzündungshemmende-, Antikoagulans-, Östrogeninhibitor-, Anti-Acetylcholinesterase (AchE)-Inhibitor-, Anti-Human-Immunschwächevirus (HIV)-, Antikonvulsivum-, Antidepressiva-, Antikoronar- und Antituberkulose-Aktivität .

Kosmetische Anwendungen

Derivate von this compound werden als Wirkstoffe in kosmetischen Präparaten verwendet . Sie werden zur Pflege, Verbesserung und Auffrischung der Haut- und Haarstruktur eingesetzt . Sie werden auch zur Behandlung von Haut- und haarbezogenen Defekten wie Entzündungen, Allergien oder Wundheilungsprozessen eingesetzt .

Organische Synthese

This compound wird in der organischen Synthese eingesetzt. Seine vielseitigen Eigenschaften machen es für verschiedene Anwendungen wertvoll, darunter die pharmazeutische Entwicklung.

Strukturstabilität

This compound ist entscheidend für die strukturelle Stabilität von Verbindungen .

Methodenverbesserung

Es wurden mehrere Studien durchgeführt, um die Methoden von Verbindungen, die von this compound abgeleitet sind, zu verbessern<a aria-label="4: " data-citationid

Wirkmechanismus

Target of Action

7-Methylchroman-4-one is a derivative of Chroman-4-one, a heterobicyclic compound that acts as a building block in medicinal chemistry . Chroman-4-one derivatives have been found to exhibit a wide range of pharmacological activities . .

Mode of Action

Chroman-4-one and its derivatives are known to interact with various biological targets, leading to significant variations in biological activities . More research is needed to elucidate the specific interactions of 7-Methylchroman-4-one with its targets.

Biochemical Pathways

Chroman-4-one and its derivatives have been associated with diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Chroman-4-one and its derivatives have been associated with various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVHJJOYXWCTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)CCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301267999 | |

| Record name | 2,3-Dihydro-7-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18385-69-8 | |

| Record name | 2,3-Dihydro-7-methyl-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18385-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-7-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

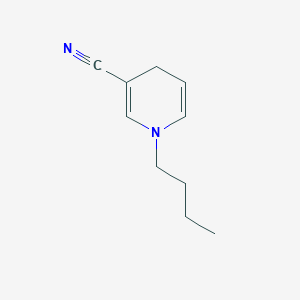

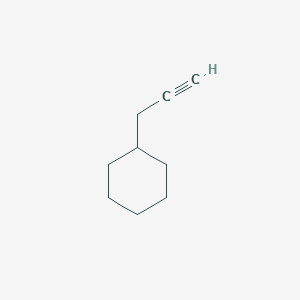

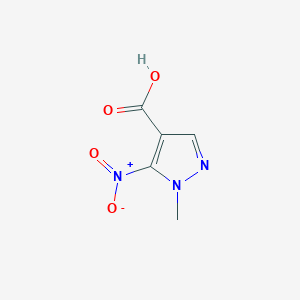

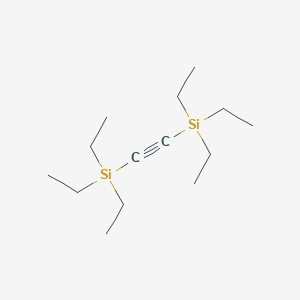

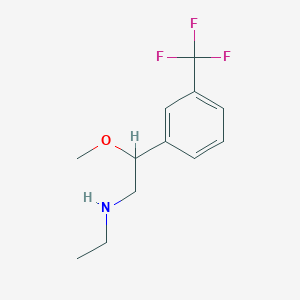

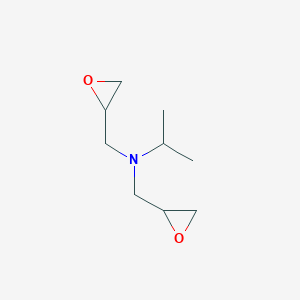

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

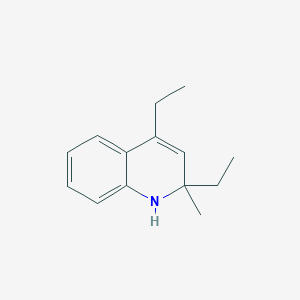

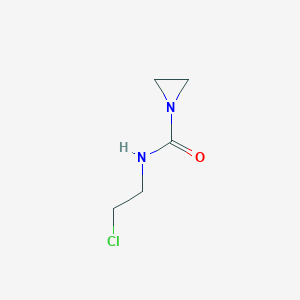

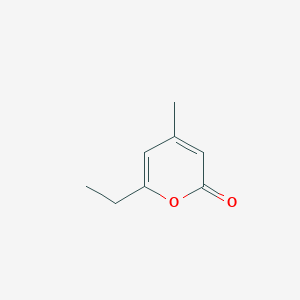

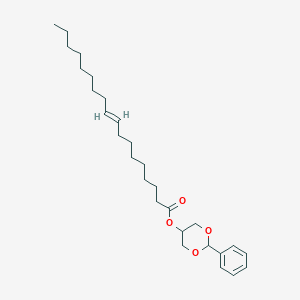

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)

![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)

![3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-](/img/structure/B99766.png)